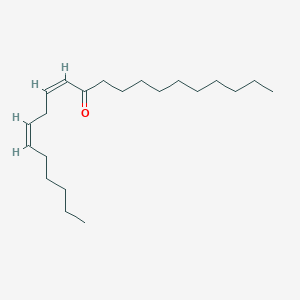

6Z,9Z-Heneicosadien-11-one

Description

Properties

Molecular Formula |

C21H38O |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(6Z,9Z)-henicosa-6,9-dien-11-one |

InChI |

InChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20H2,1-2H3/b13-11-,19-17- |

InChI Key |

ZNAIFUOOHZIIGO-OHNCOSGTSA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCC(=O)C=CCC=CCCCCC |

Synonyms |

(Z,Z)-6,9-heneicosadien-11-one 6,9-heneicosadien-11-one |

Origin of Product |

United States |

Discovery and Structural Elucidation of 6z,9z Heneicosadien 11 One

Isolation Methodologies from Biological Matrices

The initial step in studying (6Z,9Z)-heneicosadien-11-one involves its isolation from the insects that produce it. Researchers employ meticulous techniques to collect this semiochemical, which is often present in minute quantities.

Pheromone Gland Extraction Techniques

A primary method for obtaining insect pheromones is through the direct extraction from the pheromone glands of the producing organism. researchgate.nettandfonline.comyabee.com.tw In the case of moths, this often involves the excision of the abdominal tip, where the pheromone gland is located. tandfonline.com

For instance, in studies of the tussock moth Orgyia postica, the pheromone gland-containing tip is excised from the female abdomen using fine tweezers. tandfonline.com These tips are then submerged in a solvent, typically hexane (B92381), for a short period, such as 15 minutes, to allow the pheromone to dissolve. tandfonline.com To ensure maximum yield, the glands are often rinsed multiple times with the same solvent, and the rinses are combined with the initial extract. tandfonline.com The number of glands extracted at once can vary, with researchers sometimes pooling 5 to 10 tips in a small volume of solvent, like 500 microliters. tandfonline.com This crude extract can then be filtered to remove solid tissues, often using a simple method like passing it through a small wad of cotton. tandfonline.com In some studies, an internal standard, such as bezophenone, is added to the extract to allow for quantification of the pheromone components. yabee.com.tw

Effluvial Collection Methods

An alternative to direct gland extraction is the collection of volatile compounds, or effluvia, released by living insects into the surrounding air. This non-invasive method captures the pheromone as it is naturally released during "calling" behavior. An established technique for this is to use an adsorbent material, such as Porapak Q (ethylvinylbenzene-divinylbenzene), to trap the airborne pheromones. nih.gov

The air surrounding the insects is drawn over the adsorbent, which captures the volatile organic compounds. Later, the trapped compounds are desorbed from the adsorbent by eluting with a solvent like n-pentane. nih.gov The resulting solution, containing the collected pheromones, can then be concentrated and analyzed. nih.gov This method has proven effective in collecting pheromones from actively calling insects and can yield high recovery rates of the target compounds. nih.gov Studies have shown this technique is capable of recovering a significant percentage of known quantities of synthetic pheromones, demonstrating its efficiency. nih.gov

Spectroscopic and Chromatographic Identification Techniques

Once an extract containing potential pheromones is obtained, a series of analytical techniques are employed to separate, identify, and confirm the structure of the compounds present.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis

A crucial tool in pheromone research is Gas Chromatography-Electroantennographic Detection (GC-EAD). This technique couples the separation power of gas chromatography with the high sensitivity of an insect's antenna as a biological detector. As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a Flame Ionization Detector or FID) and the other passing over an excised insect antenna. nih.gov

When a biologically active compound, such as a pheromone component, contacts the antenna, it elicits an electrical response, which is recorded as a peak on an electroantennogram (EAG). yabee.com.twnih.gov By comparing the retention times of the GC peaks with the corresponding EAG responses, researchers can pinpoint which compounds in a complex mixture are detected by the insect. researchgate.nettandfonline.com This method is instrumental in identifying the specific components of a pheromone blend that are biologically relevant. For example, GC-EAD analysis of pheromone gland extracts from the painted apple moth, Teia anartoides, and the whitemarked tussock moth, Orgyia leucostigma, was essential in identifying (6Z,9Z)-heneicosadien-11-one as a key pheromone component. researchgate.netresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Following the identification of biologically active peaks by GC-EAD, Gas Chromatography-Mass Spectrometry (GC-MS) is used for structural elucidation and confirmation. researchgate.nettandfonline.comyabee.com.twresearchgate.net In GC-MS, as the separated compounds exit the GC column, they enter a mass spectrometer. nist.gov Here, they are typically ionized by a beam of electrons, causing the molecules to fragment in a predictable manner. nist.gov

The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for the compound. nist.govwhitman.edu The fragmentation pattern provides valuable information about the compound's structure. For ketones, major fragmentation peaks often result from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org By analyzing the mass spectrum of an unknown compound and comparing it to the spectra of known standards or libraries, its structure can be determined. nist.gov In the study of Orgyia postica, for instance, GC-MS analysis was used to identify two components from the sex pheromone glands. yabee.com.tw Similarly, the identification of (6Z,9Z)-heneicosadien-11-one in the painted apple moth was confirmed through GC-MS analysis. researchgate.netnih.gov

Table 1: GC-MS Analysis Parameters for Pheromone Identification

| Parameter | Description |

|---|---|

| Ionization Method | Electron Impact (EI) is commonly used, where molecules are bombarded with a stream of energetic electrons. nist.gov |

| Mass Analyzer | Quadrupole or magnetic sector analyzers are frequently employed to sort ions by their mass-to-charge ratio. tandfonline.comnist.gov |

| Data Acquisition | Can be run in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity to specific ions. researchgate.netnist.gov |

| Library Matching | The resulting mass spectrum is often compared against a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. whitman.edu |

High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique used in the analysis of insect pheromones, often for fractionation of the initial extract before further analysis. researchgate.nettandfonline.com In HPLC, the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) under high pressure. Different components in the mixture travel through the column at different rates, allowing for their separation. tandfonline.com

In the context of pheromone research, HPLC can be used to separate compounds based on their polarity. For example, in the study of Orgyia postica, column chromatography with Florisil® and a gradient of ether in hexane was used to fractionate the pheromone extract. tandfonline.com These fractions can then be collected and analyzed individually by techniques like GC-EAD and GC-MS to identify the active components. yabee.com.tw HPLC, particularly when coupled with a chiral column, can also be used to separate enantiomers (mirror-image isomers) of a pheromone, which is crucial as often only one enantiomer is biologically active. tandfonline.comresearchgate.net The identification of (6Z,9Z)-heneicosadien-11-one in the whitemarked tussock moth and the painted apple moth was supported by HPLC analysis. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (6Z,9Z)-Heneicosadien-11-one |

| (Z)-6-Heneicosen-11-one |

| (Z,E)-6,8-Heneicosadien-11-one |

| (Z,E)-6,9-Heneicosadien-11-one |

| (6Z,9Z)-Heneicosa-6,9-diene |

| (6Z,9Z)-Tricosa-6,9-diene |

| (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene |

| (Z,Z)-6,9-heneicosadien-11-one ethylene (B1197577) ketal |

| (6Z,9Z,11R)-6,9-heneicosadien-11-ol |

| (6Z,9Z,11S)-6,9-heneicosadien-11-ol |

| (6E,8Z)-henicosa-6,8-dien-11-one |

| (6Z,8E)-henicosa-6,8-dien-11-one |

| (7E,9Z)-henicosa-7,9-dien-11-one |

| (6E,8E)-henicosa-6,8-dien-11-one |

| trans-11S,12S-epoxy-(6Z,9Z)-heneicosadiene |

| (6Z,9R,10S)-cis-9,10-epoxy-heneicosene |

| (E,E)-7,9-heneicosadien-6,11-dione |

| 6-hydroxy-(E,E)-7,9-heneicosadien-11-one |

| (7E,11E)-3,5,9,11-tetramethyltridecadienal |

| Bezophenone |

| Hexane |

| n-Pentane |

| Ether |

| Acetic acid |

| p-Toluenesulfonic acid |

| (Z)-6-heneicosen-9-one |

| (Z,Z,Z)-nonadeca-1,3,6,9-tetraene |

| (Z,Z,Z)-nonadeca-3,6,9-triene |

| cis-9,trans-12-tetradecadienyl acetate |

| cis-9-tetradecen-1-ol acetate |

| cis-9,trans-12-tetradecadien-1-ol acetate |

| 3Z,6Z,9Z-21:H |

| 3Z,6Z,9Z,12Z,15Z-23:H |

| Z11-16:Ald |

| Z9-16:Ald |

| Z11-16:OH |

| 3Z,6Z,9Z-23:H |

| Benzyl alcohol |

| Linalool |

| 2-ethyl-p-xylene |

| α-terpineol |

| Methyl salicylate |

| cis-11-hexadecenal |

| Benzaldehyde |

| cis-3-hexen-1-ol |

| Myrcene |

| Eugenol |

| (4E,6Z)-hexadecadien-1-ol |

| (4E,6Z)-hexadecadienyl acetate |

| (4E,6Z)-hexadecadienal |

| 14-methyl-1-octadecene |

| (Z,Z)-11,13-hexadecadienal |

| Formestane |

| 4-hydroxyandrost-4-ene-3,17-dione |

| Methyltestosterone |

| Metandienone |

| Methandriol |

| Mestanolone |

| n-decane |

| 1,2,3,4-tetrahydro naphthalene |

| 3-Pentanol |

| 3-Phenyl-2-propenal |

| Hexane |

| 3-Methylbutyramide |

| n-Butylamine |

| n-Methylbenzylamine |

Advanced Spectroscopic Methods for Definitive Structure Determination (e.g., NMR)

The definitive structural elucidation of (6Z,9Z)-Heneicosadien-11-one has been achieved through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for unambiguously determining its structure. nih.gov

While specific NMR data for (6Z,9Z)-Heneicosadien-11-one is not extensively detailed in the provided search results, the general application of 1D and 2D NMR experiments is a standard and crucial methodology in the structural determination of complex organic molecules like insect pheromones. nih.gov These techniques allow chemists to map out the connectivity of atoms within the molecule. For a compound like (6Z,9Z)-Heneicosadien-11-one, key structural features to be confirmed by NMR would include:

The total number of carbon and hydrogen atoms.

The presence and location of the ketone (C=O) group at the C11 position.

The location of the two carbon-carbon double bonds at the C6 and C9 positions.

The Z (cis) configuration of both double bonds, which is determined by analyzing the coupling constants between the vinyl protons in the 1H NMR spectrum.

The process of structural elucidation using NMR typically involves a suite of experiments:

1H NMR: To identify the different types of protons and their immediate electronic environment.

13C NMR: To identify the different types of carbon atoms, including the carbonyl carbon and the olefinic carbons of the double bonds.

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the sequence of atoms in the chain and the precise location of the functional groups.

Computational prediction of NMR data is also becoming an increasingly valuable tool to assist in structural elucidation by comparing predicted spectra with experimental data. frontiersin.orggithub.com

Confirmation of Biological Activity through Bioassays

Following its identification and structural confirmation, the biological activity of (6Z,9Z)-Heneicosadien-11-one as a sex pheromone was rigorously tested and validated through a series of bioassays, including wind tunnel experiments and field trapping studies.

Wind Tunnel Bioassays for Behavioral Responses

Wind tunnel bioassays are a critical step in demonstrating that a synthetic compound elicits the same behavioral responses in male moths as the natural pheromone released by females. In these controlled laboratory experiments, the synthetic pheromone is released into a laminar airflow, creating a plume that mimics the natural scent trail. Male moths are then released downwind, and their flight behavior is observed and scored.

For instance, in studies involving the whitemarked tussock moth (Orgyia leucostigma), (Z,Z)-6,9-heneicosadien-11-one was found to be a potent attractant. researchgate.net Wind tunnel bioassays revealed that (Z)-6-heneicosen-11-one was at least 100-fold less attractive to males than (Z,Z)-6,9-heneicosadien-11-one. researchgate.net Similarly, for the painted apple moth (Teia anartoides), wind tunnel experiments demonstrated that males were attracted to lures emitting the dienone pheromone. researchgate.net These bioassays are crucial for confirming the biological relevance of the identified compound and for optimizing the composition of synthetic lures for field use. science.gov

Field Trapping Experiments for Efficacy Validation

The ultimate test of a synthetic pheromone's effectiveness is its ability to attract target insects in their natural environment. Field trapping experiments are designed to validate the efficacy of pheromone lures under real-world conditions. These studies typically involve deploying traps baited with the synthetic pheromone and comparing their catch rates to control traps (unbaited or baited with other compounds).

Field trapping experiments have consistently demonstrated the effectiveness of (6Z,9Z)-Heneicosadien-11-one as a potent sex attractant for several moth species. For the whitemarked tussock moth, traps baited with as little as 1 microgram of the compound successfully attracted males, even at low population densities. researchgate.net However, a significant challenge with this compound is its instability in the field, with lures losing their attractiveness within 1-2 days. mdpi.comcdnsciencepub.com To address this, researchers have developed "propheromones," more stable precursors that slowly convert to the active pheromone in the trap. mdpi.comcdnsciencepub.com

Field trials conducted between 2019 and 2022 tested two such propheromones: (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene and (Z,Z)-6,9-heneicosadien-11-one ethylene ketal. mdpi.com The results showed that traps baited with these precursors consistently caught significantly more whitemarked tussock moths than control traps. mdpi.com

For the painted apple moth, field experiments in Australia also confirmed that synthetic (Z,Z)-6,9-heneicosadien-11-one as a single component was effective in attracting male moths. researchgate.net

Below is a table summarizing the findings from various field trapping experiments:

| Target Species | Lure Composition | Key Findings |

| Whitemarked Tussock Moth (Orgyia leucostigma) | (Z,Z)-6,9-Heneicosadien-11-one | Traps with 1 µg attracted males at low population levels. researchgate.net |

| Whitemarked Tussock Moth (Orgyia leucostigma) | (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene (propheromon) | Consistently caught significantly more moths than blank traps in field studies from 2019-2022. mdpi.com |

| Whitemarked Tussock Moth (Orgyia leucostigma) | (Z,Z)-6,9-heneicosadien-11-one ethylene ketal + acetic acid (propheromon) | Consistently caught significantly more moths than blank traps in field studies from 2019-2022. mdpi.com |

| Painted Apple Moth (Teia anartoides) | (Z,Z)-6,9-Heneicosadien-11-one | Synthetic compound as a single component attracted male moths in field experiments in Australia. researchgate.net |

These field trapping results provide conclusive evidence of the biological activity and practical utility of (6Z,9Z)-Heneicosadien-11-one as a powerful tool for monitoring and potentially controlling populations of pest insects. usda.govcambridge.org

Biosynthesis and Metabolic Pathways of 6z,9z Heneicosadien 11 One

Identification of Biosynthetic Precursors

The biosynthesis of moth sex pheromones, which are typically long-chain unsaturated hydrocarbons or their functionalized derivatives, is fundamentally rooted in fatty acid metabolism. frontiersin.org The C21 backbone of 6Z,9Z-Heneicosadien-11-one points to a genesis from common C16 or C18 saturated fatty acids, which are then modified through desaturation and chain elongation. frontiersin.orgslu.se

Research into lepidopteran pheromone biosynthesis indicates that many components are derived from either palmitic acid (16:0) or stearic acid (18:0), which are products of de novo fatty acid synthesis. slu.se Another critical precursor, particularly for polyunsaturated pheromones, is dietary linolenic acid (Z9,Z12,Z15-18:COOH). nih.gov This essential fatty acid provides the polyunsaturated foundation that can be modified to produce various pheromone structures. For instance, studies on the tea black tussock moth (Dasychira baibarana), which produces a structurally related ketone, suggest that Type-II pheromones with n-3 double bond configurations are derived from linolenic acid. nih.govnih.gov

The pathway to this compound likely involves the modification of these primary fatty acids. The process would include specific desaturation steps to introduce double bonds at the correct positions, followed by chain elongation to achieve the 21-carbon length, and finally, functional group transformation to create the ketone at the 11th carbon.

Table 1: Potential Biosynthetic Precursors of this compound

| Precursor Compound | Chemical Formula | Type | Role in Biosynthesis |

|---|---|---|---|

| Palmitic Acid | C16H32O2 | Saturated Fatty Acid | Initial substrate for desaturation and chain elongation. slu.se |

| Stearic Acid | C18H36O2 | Saturated Fatty Acid | Initial substrate for desaturation and chain elongation. frontiersin.org |

| Linolenic Acid | C18H30O2 | Polyunsaturated Fatty Acid | Dietary precursor providing an unsaturated backbone for modification. nih.gov |

| Acetyl-CoA | C23H38N7O17P3S | Metabolite | Fundamental building block for de novo fatty acid synthesis. frontiersin.org |

Proposed Enzymatic Conversion Mechanisms

The conversion of fatty acid precursors into this compound is a multi-step enzymatic cascade primarily occurring in the female moth's pheromone gland. nih.gov This process is tightly regulated, often controlled by a pheromone biosynthesis activating neuropeptide (PBAN). nih.gov While the complete pathway for this specific compound has not been fully elucidated in a single species, a proposed mechanism can be constructed based on well-understood principles of moth pheromone biosynthesis.

The key enzymatic steps are believed to be:

Fatty Acid Synthesis (FAS): The pathway begins with the de novo synthesis of saturated fatty acids, typically palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA), from acetyl-CoA building blocks via the fatty acid synthase complex. frontiersin.org

Desaturation: A series of highly specific fatty acyl-CoA desaturases introduce the double bonds. To achieve the 6Z,9Z configuration in a C21 chain, a combination of desaturases is required. This likely involves a Δ9 desaturase acting on a C18 or C20 precursor, followed by further desaturation and chain modification. The process of creating conjugated or skipped dienes is a hallmark of pheromone biosynthesis. slu.se

Chain Elongation: Since the final product is a C21 ketone, the C16 or C18 fatty acid precursors must be elongated. This occurs through the addition of two-carbon units from malonyl-CoA.

Functional Group Transformation: The final and most defining step is the formation of the ketone group at the C-11 position. In many insects, the conversion of hydrocarbons or fatty acyl precursors to ketones involves enzymes from the cytochrome P450 (CYP) superfamily. nih.gov For example, transcriptomic studies in the tea black tussock moth identified a CYP4G family gene as a candidate P450 decarbonylase, which could be involved in producing a related ketone pheromone. nih.gov Such an enzyme could catalyze the final oxidative step to yield this compound from a hydrocarbon or acyl precursor.

Comparative Biosynthetic Studies Across Related Species

The chemical structure of this compound is part of a larger family of C21 ketone pheromones used by various species within the tussock moth group (Family: Erebidae, Subfamily: Lymantriinae). Comparative analysis of these pheromones provides strong evidence for a conserved, yet evolutionarily flexible, biosynthetic blueprint.

For example, the Douglas-fir tussock moth (Orgyia pseudotsugata) uses the monounsaturated (Z)-6-heneicosen-11-one as its primary sex pheromone. nih.gov The whitemarked tussock moth (Orgyia leucostigma) and the painted apple moth (Teia anartoides) use the di-unsaturated this compound. cdnsciencepub.comnih.gov Further variation is seen in the tea black tussock moth (Dasychira baibarana), which uses a blend including the isomeric (3Z,6Z)-henicosa-3,6-dien-11-one. nih.gov Another species, Orgyia postica, also utilizes (6Z)-henicos-6-en-11-one in its pheromone blend. researchgate.net

This structural pattern across related species suggests they share a common enzymatic toolkit for producing a C21 ketone but employ different desaturases to create species-specific double bond patterns. The consistent C6 double bond and C11 ketone in several Orgyia species points to a deeply conserved ancestral pathway. The addition of a Z9 double bond in O. leucostigma or the shift to a 3,6-diene system in D. baibarana likely represents evolutionary divergences in the specificity or expression of the desaturase enzymes. The identification of candidate P450 genes in D. baibarana provides a genetic basis for these transformations and a roadmap for identifying the specific enzymes in other tussock moth species. nih.govnih.gov

Ecological and Behavioral Functions of 6z,9z Heneicosadien 11 One

Role as a Species-Specific Sex Pheromone Component

6Z,9Z-Heneicosadien-11-one has been identified as a key component of the female-produced sex pheromones in multiple species of tussock moths, facilitating the attraction of males for mating.

Major Component in Teia anartoides Pheromone Blends

For the painted apple moth, Teia anartoides, (Z,Z)-6,9-Heneicosadien-11-one is the major sex pheromone component. nih.govresearchgate.netproquest.com Field experiments conducted in Australia demonstrated that synthetic (Z,Z)-6,9-Heneicosadien-11-one alone is sufficient to attract male moths. nih.govresearchgate.net This finding was established through a combination of gas chromatographic-electroantennographic detection (GC-EAD) analyses, mass spectrometry, and field trapping studies. nih.govresearchgate.net

Synergistic and Antagonistic Interactions within Pheromone Blends

The effectiveness of a pheromone is often not due to a single compound but a specific blend of chemicals. The interactions between these components can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound inhibits the action of another. arxiv.orgnih.govarxiv.org

In Orgyia leucostigma, while (Z,Z)-6,9-heneicosadien-11-one is the essential pheromone component, other compounds have been identified in female extracts, such as (Z)-6-heneicosen-11-one. nih.gov However, the addition of (Z)-6-heneicosen-11-one to (Z,Z)-6,9-heneicosadien-11-one did not improve trap catches, indicating a lack of synergistic effect in this species. nih.gov

In the case of Teia anartoides, wind tunnel experiments suggest that a four-component blend, including (Z,Z)-6,9-heneicosadien-11-one, might be more effective at inducing male orientation and contact with the source than the major component alone. nih.govresearchgate.net This suggests a potential synergistic interaction, although further research is needed for conclusive evidence. nih.gov

Interspecific Communication and Reproductive Isolation Mechanisms

The specificity of pheromone blends plays a critical role in preventing interbreeding between closely related species, a mechanism known as reproductive isolation. Minor components in a pheromone blend can act as antagonists to other species, ensuring that only males of the same species are attracted. researchgate.net

For instance, the sex pheromones of several Orgyia species have been identified, and while some share common components, the specific blend and ratio of these compounds are often unique to each species. researchgate.net This specificity helps to maintain reproductive barriers. For example, in some Orgyia species, certain minor components may act as antagonists to other sympatric Orgyia species that use one or more of the same primary attractants. researchgate.netresearchgate.net

Geographic Variation and Pheromone Polymorphism in Orgyia Species

Pheromone blends can exhibit geographic variation within a single species, a phenomenon known as pheromone polymorphism. This can be a precursor to reproductive isolation and speciation.

In the tussock moth Orgyia postica, geographic variations in the sex pheromone blend have been observed between different island populations in Japan. tandfonline.com While the primary attractive component, posticlure, is the same, the presence and effect of a secondary component, (6Z)-henicos-6-en-11-one, differ. tandfonline.com In one population, this secondary compound is present and does not inhibit attraction, while in another population where it is absent from the female pheromone gland, its addition to the primary attractant significantly reduces male captures, indicating an antagonistic effect. tandfonline.com This variation highlights how pheromone blends can diverge between geographically separated populations.

Molecular Mechanisms of Olfactory Perception

Identification of Olfactory Receptor Neurons (ORNs) Responsive to the Compound

The initial step in the perception of 6Z,9Z-Heneicosadien-11-one involves its detection by specific Olfactory Receptor Neurons (ORNs) located in the antennae of the insect. wikipedia.orgfrontiersin.org These bipolar sensory neurons are responsible for converting the chemical signal of the pheromone into an electrical signal that can be processed by the nervous system. frontiersin.org

Research on moth species, such as those from the genus Orgyia, has utilized techniques like coupled gas chromatographic-electroantennographic detection (GC-EAD) to identify the specific ORNs that respond to This compound . researchgate.net In these experiments, the volatile compounds from the female pheromone gland are separated by gas chromatography, and the effluent is simultaneously directed to a detector and an insect antenna. This allows for the precise identification of which compounds elicit an electrical response from the antennal neurons. researchgate.net Studies on Orgyia leucostigma (whitemarked tussock moth) have confirmed that male moths possess ORNs that are highly sensitive to This compound , which is a key component of the female's sex pheromone. researchgate.netscience.gov

The population and specificity of these ORNs are crucial for the moth's ability to detect the pheromone signal, often from a distance, and to distinguish it from other environmental odors. Each olfactory receptor cell typically expresses only one type of olfactory receptor (OR), and neurons expressing the same OR converge on the same glomerulus in the antennal lobe of the brain, creating a specific neural pathway for the pheromone signal. wikipedia.org

| Moth Species | Pheromone Component | Technique for ORN Identification | Reference |

| Orgyia leucostigma (Whitemarked Tussock Moth) | This compound | Electroantennogram (EAG) bioassays | science.gov |

| Orgyia detrita | (6Z,9Z,11S)-6,9-heneicosadien-11-ol and (6Z,9Z,11R)-6,9-heneicosadien-11-ol | Coupled Gas Chromatographic-Electroantennographic Detection (GC-EAD) | researchgate.net |

Ligand-Receptor Binding Dynamics and Selectivity

The interaction between This compound (the ligand) and its corresponding olfactory receptor (OR) is a highly specific process, fundamental to the sensitivity and selectivity of the olfactory system. nih.govwikipedia.org This binding occurs on the surface of the cilia of the ORNs. wikipedia.orgnih.gov The relationship between a ligand and its binding partner is determined by factors such as charge, hydrophobicity, and molecular structure. wikipedia.org

The binding of This compound to its receptor is a non-covalent interaction, driven by forces like hydrogen bonds and van der Waals forces. wikipedia.org This interaction leads to a conformational change in the receptor protein, which is the initial step in triggering the intracellular signaling cascade. wikipedia.org The specificity of this binding ensures that only This compound , or structurally very similar molecules, can activate the designated ORNs. This is crucial for species-specific communication, preventing cross-attraction between different moth species. cambridge.org

The affinity of the receptor for the ligand is a measure of the strength of the binding. High-affinity binding means that a low concentration of the pheromone is sufficient to occupy a significant number of receptors and elicit a behavioral response. wikipedia.orgnih.gov This is particularly important for the detection of pheromones, which are often released in minute quantities and need to be detected over long distances. The binding is also reversible, allowing the neuron to reset and detect subsequent changes in pheromone concentration. wikipedia.org

| Parameter | Description | Significance in Olfaction |

| Specificity | The ability of a receptor to bind to a single or limited range of ligands. nih.gov | Ensures that only the correct pheromone component activates the neuron, crucial for species recognition. cambridge.org |

| Affinity | The strength of the binding between the ligand and the receptor. wikipedia.org | High affinity allows for the detection of very low concentrations of the pheromone. |

| Reversibility | The ability of the ligand-receptor complex to dissociate. wikipedia.org | Allows the neuron to detect temporal changes in the pheromone signal. |

Electrophysiological Responses and Signal Transduction Pathways

Upon binding of This compound to its receptor, a conformational change in the receptor protein initiates an intracellular signal transduction cascade. wikipedia.org This process converts the chemical signal into an electrical signal in the form of a receptor potential. nih.gov

In insects, olfactory signal transduction is primarily mediated by G-protein coupled receptors (GPCRs). auburn.edu The binding of the pheromone to the OR activates an associated G-protein. This, in turn, can lead to the activation of enzymes like adenylate cyclase, resulting in an increase in the intracellular concentration of cyclic AMP (cAMP). nih.gov This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (like Na⁺ and Ca²⁺) into the neuron. nih.gov

This influx of positive ions depolarizes the ORN. The depolarization, if it reaches a certain threshold, generates action potentials that are then transmitted along the axon of the ORN to the antennal lobe of the brain for further processing. frontiersin.orgnih.gov In some cases, the increase in intracellular Ca²⁺ can also open Ca²⁺-activated Cl⁻ channels, further amplifying the depolarization. nih.gov

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to a specific odorant. science.gov EAG studies have shown dose-dependent responses to This compound in male Orgyia leucostigma, confirming its role as a potent stimulant of the olfactory system. science.gov For instance, dose-dependent EAG responses were recorded with 1 to 1000 ng of hydrolyzed ketal (a precursor that converts to the active pheromone). science.gov

| Step | Mechanism | Outcome |

| 1. Ligand Binding | This compound binds to a specific Olfactory Receptor (a GPCR). auburn.edu | Conformational change in the receptor. wikipedia.org |

| 2. G-Protein Activation | The activated receptor activates a G-protein. nih.gov | G-protein subunits dissociate and activate downstream effectors. |

| 3. Second Messenger Production | Activated G-protein stimulates adenylate cyclase, leading to increased cAMP. nih.gov | Amplification of the initial signal. |

| 4. Ion Channel Opening | cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels. nih.gov | Influx of Na⁺ and Ca²⁺ ions. nih.gov |

| 5. Depolarization | The influx of positive ions depolarizes the neuron's membrane. nih.gov | Generation of a receptor potential. |

| 6. Action Potential Firing | If the depolarization reaches the threshold, action potentials are generated. frontiersin.org | The signal is transmitted to the brain. frontiersin.org |

Stability, Degradation, and Formulation Research for Research Applications

Thermal Lability and Environmental Degradation Pathways

(6Z,9Z)-Heneicosadien-11-one is recognized for its thermal lability, readily undergoing degradation under ambient and field conditions. researchgate.netcdnsciencepub.comscholaris.cascience.govscience.govscience.gov This instability means that lures baited with the compound can lose their effectiveness within a very short period, sometimes as quickly as one to two days. researchgate.netcdnsciencepub.comscholaris.cascience.govscience.govscience.gov The primary degradation pathway involves isomerization, a process influenced by factors such as sunlight and the presence of certain catalysts. oup.com

The decomposition of (6Z,9Z)-Heneicosadien-11-one is thought to occur through a mechanism analogous to the oxidative degradation of polyunsaturated fatty acids, which involves radical processes. researchgate.netcdnsciencepub.comscholaris.ca This hypothesis is supported by the identification of specific rearrangement products. researchgate.netcdnsciencepub.comscholaris.ca Exposure to sunlight, in particular, has been shown to accelerate the isomerization of similar conjugated diene pheromones. oup.com

Stereospecific Isomerization and Product Analysis

The degradation of (6Z,9Z)-Heneicosadien-11-one is not random but proceeds via stereospecific isomerization, leading to the formation of distinct geometric isomers. researchgate.net A significant degradation product identified in female extracts and resulting from the rearrangement of the parent compound is (Z,E)-6,8-heneicosadien-11-one. researchgate.netcdnsciencepub.comscholaris.ca Trace amounts of (Z,E)-6,9-heneicosadien-11-one have also been detected. researchgate.net

The presence of these isomers is attributed to the spontaneous and rapid isomerization of the (Z,Z) isomer at room temperature. researchgate.net This rapid conversion to less active or inactive isomers is a primary reason for the short field life of lures containing the pure compound. researchgate.netcdnsciencepub.comscholaris.ca

Table 1: Identified Isomerization and Degradation Products of (6Z,9Z)-Heneicosadien-11-one

| Original Compound | Isomerization/Degradation Product | Significance |

| (6Z,9Z)-Heneicosadien-11-one | (Z,E)-6,8-heneicosadien-11-one | Major rearrangement product found in female extracts. researchgate.netcdnsciencepub.comscholaris.ca |

| (6Z,9Z)-Heneicosadien-11-one | (Z,E)-6,9-heneicosadien-11-one | Detected in trace amounts in female extracts. researchgate.net |

Research into Stabilized Delivery Systems for Extended Research Utility

To overcome the inherent instability of (6Z,9Z)-Heneicosadien-11-one, significant research has focused on developing stabilized delivery systems. These innovative approaches aim to protect the pheromone from degradative forces and control its release over an extended period, thereby enhancing its utility in research applications.

A promising strategy to circumvent the instability of (6Z,9Z)-Heneicosadien-11-one is the use of propheromones, which are stable precursors that convert to the active pheromone in situ. researchgate.netcdnsciencepub.comscholaris.ca This approach allows for the controlled and sustained release of the labile dienone. researchgate.netcdnsciencepub.comscholaris.ca

Researchers have synthesized ketal propheromones, such as (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene and (Z,Z)-6,9-heneicosadien-11-one ethylene (B1197577) ketal. researchgate.netcdnsciencepub.comscholaris.ca These ketals are stable compounds that can be formulated into lures. researchgate.netcdnsciencepub.comscholaris.ca When exposed to an acidic environment, such as a solution of p-toluenesulfonic acid, they undergo hydrolysis to generate the active (6Z,9Z)-Heneicosadien-11-one. science.govscience.govscience.gov

One innovative delivery system utilizes a small, autonomous pump to continuously deliver the ketal precursor to a substrate treated with the hydrolyzing solution. science.govscience.gov This ensures a constant generation and release of the active pheromone, effectively bypassing the issue of its short lifespan. science.govscience.gov Field trials have demonstrated the effectiveness of this propheromonal approach. scholaris.ca

Table 2: Examples of Propheromones for (6Z,9Z)-Heneicosadien-11-one Generation

| Propheromone | Hydrolysis Product | Delivery Method |

| (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene | (6Z,9Z)-Heneicosadien-11-one | Acid-catalyzed hydrolysis on a substrate. cdnsciencepub.comscholaris.ca |

| (Z,Z)-6,9-heneicosadien-11-one ethylene ketal | (6Z,9Z)-Heneicosadien-11-one | Continuous delivery via pump to an acidic substrate. science.govscience.govscience.gov |

Polymer-based matrices offer another avenue for the controlled release and protection of insect pheromones. semanticscholar.orggoogle.comnih.gov These formulations can be designed to release the active compound at a steady rate over a prolonged period. researchgate.net

Various polymers are being investigated for their suitability as carriers for semiochemicals. semanticscholar.orggoogle.com The release rates can be modulated by altering the polymer composition and the physical form of the dispenser. google.com For instance, solid elastomer matrix reservoirs, such as those made from polyurethanes, can be used. google.com The pheromone is incorporated into the matrix, and its release is controlled by a permeable polymer membrane. google.com

Microencapsulation is another polymer-based technique where the pheromone is enclosed within a polymeric shell. tari.gov.tw This protects the active ingredient from environmental degradation and allows for a slow, sustained release. tari.gov.tw Research has also explored the use of sol-gel matrices, which are primarily composed of silica (B1680970) and water, offering a chemically stable and environmentally safe delivery system. researchgate.net The porosity and thickness of the sol-gel can be adjusted to achieve the desired release rate for a specific pheromone. researchgate.net

While specific research on polymer-based matrices for (6Z,9Z)-Heneicosadien-11-one is not extensively detailed in the provided context, the principles and successes with other labile pheromones suggest this is a viable and important area for future research to enhance the research utility of this compound.

Advanced Analytical Methodologies for Pheromone Research

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental to pheromone research, enabling the separation of individual components from complex mixtures extracted from insect glands. nih.gov Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for isolating specific pheromone compounds from other substances, including structural isomers and biosynthetic precursors. nih.govnih.govsepscience.com

In the analysis of moth pheromones, high-resolution capillary GC is frequently employed. shimadzu.com The separation of compounds is dependent on factors like their boiling point and polarity, which dictates their interaction with the column's stationary phase. shimadzu.com For instance, the identification of (6Z,9Z)-Heneicosadien-11-one as the primary sex pheromone of the whitemarked tussock moth (Orgyia leucostigma) was achieved through methods including GC analysis. nih.gov Research on related tussock moth species often utilizes a variety of GC columns to achieve the necessary resolution to separate geometric isomers. In studies of Orgyia vetusta and Orgyia detrita, columns such as DB-5, DB-23, and DB-210 were used to resolve different pheromone components based on their retention times against authentic standards. researchgate.netresearchgate.net The ability to achieve baseline resolution between peaks is critical for accurate identification and subsequent quantification. sepscience.com

HPLC is another powerful tool, particularly for less volatile or thermally unstable compounds. sepscience.comnih.gov It allows for separation under high pressure, leading to high-resolution and rapid analysis. nih.gov In pheromone research, HPLC can be used for both analytical-scale identification and preparative-scale purification of compounds for further structural analysis or bioassays. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for Tussock Moth Pheromone Analysis

| Technique | Column Type | Temperature Program / Mobile Phase | Application / Species | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB-210 (30 m × 0.25 mm i.d.) | 100 °C (1 min) then 10 °C/min to 220 °C (held for 10 min) | Separation of pheromone extract components in Orgyia vetusta | researchgate.net |

| Gas Chromatography (GC) | DB-5 | Not specified | Analysis of pheromone components in Orgyia detrita | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Chemical identification of pheromone in Orgyia leucostigma | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique like GC or LC, is a powerful tool for the structural elucidation and profiling of metabolites. jmb.or.krnih.gov In the context of pheromone research, metabolite profiling aims to identify the full range of related compounds in a biological sample, including the primary pheromone, its precursors, and degradation products. clinexprheumatol.org

The process involves an initial mass spectrometer (MS1) selecting a specific ion (a "precursor ion") from the mixture. This ion is then fragmented, and the resulting "product ions" are analyzed by a second mass spectrometer (MS2). scielo.org.co This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, allowing for confident identification even in complex mixtures. jmb.or.kr

For (6Z,9Z)-Heneicosadien-11-one, GC-MS analysis is a standard method for identification. researchgate.netnih.gov The gas chromatograph separates the compound from the extract, and the mass spectrometer generates a mass spectrum. researchgate.netnih.gov While standard MS provides the molecular weight, MS/MS would offer deeper structural insights by detailing the fragmentation of the molecule. This is crucial for distinguishing between isomers that might have identical molecular weights and similar retention times. LC-MS/MS platforms are particularly effective for high-throughput screening of microbial or biological extracts to discover novel compounds. jmb.or.kr

Table 2: Predicted Mass Spectrometry Data for (6Z,9Z)-Heneicosadien-11-one

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₈O | uni.lu |

| Monoisotopic Mass | 306.29227 Da | uni.lu |

| Predicted m/z for [M+H]⁺ | 307.29955 | uni.lu |

| Predicted m/z for [M+Na]⁺ | 329.28149 | uni.lu |

| Predicted m/z for [M-H]⁻ | 305.28499 | uni.lu |

Chiral Separation Techniques for Enantiomeric Excess Determination

Chirality plays a critical role in the biological activity of many pheromones. Enantiomers, which are non-superimposable mirror images of a molecule, can elicit vastly different behavioral responses in insects. Therefore, determining the specific enantiomer or the enantiomeric excess (the measure of purity of one enantiomer in a mixture) is vital. nih.govucdavis.edu

While (6Z,9Z)-Heneicosadien-11-one is achiral, the closely related pheromone component found in the tussock moth Orgyia detrita, (6Z,9Z)-Heneicosadien-11-ol, possesses a chiral center at the C11 position. researchgate.netnih.gov Research on this alcohol provides a direct example of the techniques used. Scientists identified both the (S) and (R) enantiomers as major sex pheromone components for this species. researchgate.netnih.gov

The separation of these enantiomers was accomplished using specialized chiral chromatography techniques. mdpi.com

Chiral Gas Chromatography (GC): The enantiomers of the alcohol were separated on a custom-made chiral fused silica (B1680970) GC column coated with a cyclodextrin (B1172386) derivative (heptakis-(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin). researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): For preparative separation to obtain pure enantiomers for field tests, a Chiralpak AD column was used with a mobile phase of hexane (B92381) and 2-propanol. researchgate.net

These techniques allowed researchers to determine that female O. detrita produce the (R) and (S) enantiomers in a specific 1:3.5 ratio. researchgate.netnih.gov Field trapping experiments confirmed that a combination of the two enantiomers was necessary to attract male moths, highlighting the importance of determining enantiomeric composition. nih.gov

Table 3: Chiral Separation Methods for (6Z,9Z)-Heneicosadien-11-ol

| Technique | Chiral Stationary Phase / Column | Purpose | Species | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Custom-made column with heptakis-(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin | Analytical separation of enantiomers from gland extracts | Orgyia detrita | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak AD | Preparative separation of synthetic enantiomers for bioassays | Orgyia detrita | researchgate.net |

Quantitative Analysis Methods (e.g., GC-FID, GC-MS SIM)

Quantitative analysis determines the exact amount of a pheromone present, which is crucial for understanding pheromone biosynthesis, release rates, and for formulating effective lures for pest management. bibliotekanauki.pl

Gas Chromatography with a Flame Ionization Detector (GC-FID): This is a workhorse technique for the quantitative analysis of organic compounds. 6-napse.com After the GC column separates the components of a mixture, the FID burns the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. 6-napse.com This makes FID a highly reliable and sensitive detector with a wide linear range, suitable for quantifying pheromone components. bibliotekanauki.pl In pheromone analysis, GC-FID responses are often coupled with responses from an electroantennographic detector (GC-EAD), which uses an actual insect antenna to pinpoint which compounds are biologically active. researchgate.net

Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring Mode (GC-MS SIM): For even greater sensitivity and selectivity, GC-MS can be operated in SIM mode. researchgate.net Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This drastically reduces background noise and improves the signal-to-noise ratio, making it possible to quantify compounds at very low concentrations, which is often the case with pheromones in gland extracts. researchgate.net

Research on Orgyia leucostigma used such quantitative methods to determine the composition of its pheromone blend. nih.gov The analysis revealed not only the amount of the primary component, (6Z,9Z)-Heneicosadien-11-one, but also the quantities of minor, related compounds present in the female pheromone gland. nih.gov

Table 4: Quantified Pheromone Components in Orgyia leucostigma Gland Extract

| Compound | Quantity per Female | Role | Reference |

|---|---|---|---|

| (6Z,9Z)-Heneicosadien-11-one | ~4-5 ng | Essential sex pheromone component | nih.gov |

| (Z)-6-Heneicosen-11-one | ~2.5 ng | Minor component, low attractivity | nih.gov |

| (Z,E)-6,8-Heneicosadien-11-one | ~0.5 ng | Attributed to isomerization of the primary pheromone | nih.gov |

Future Research Directions and Unexplored Avenues

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The chemical synthesis of insect pheromones, while effective, often involves costly, toxic, and less atom-economical methodologies. nih.gov Future research is increasingly focused on developing more sustainable and efficient synthesis pathways. Chemo-enzymatic and biocatalytic routes represent a promising frontier for the production of (6Z,9Z)-Heneicosadien-11-one.

The application of enzymes as catalysts in organic synthesis offers several advantages, including high regio- and stereoselectivity, which is crucial for producing biologically active pheromone isomers. researchgate.netrsc.org Lipases, for instance, have been successfully used in the synthesis of other pheromones for reactions like esterification and epoxidation. diva-portal.orgfrontiersin.org Future investigations could explore the use of specific lipases or other enzymes to catalyze key steps in the synthesis of (6Z,9Z)-Heneicosadien-11-one, potentially reducing the reliance on traditional chemical reagents. researchgate.net

Biocatalysis, using whole microorganisms or isolated enzymes, is another avenue that could lead to more cost-effective and environmentally friendly production. researchgate.netinknowvation.com Research into engineering microbial strains, such as yeast (Saccharomyces cerevisiae), to produce pheromone precursors or the final compound itself is a significant area of interest. frontiersin.org This involves identifying and transferring the specific genes responsible for the pheromone's biosynthetic pathway from the insect into the microorganism. frontiersin.org For (6Z,9Z)-Heneicosadien-11-one, this would require identifying the specific desaturases and other enzymes involved in its formation from fatty acid precursors. frontiersin.org A key objective of this research is to develop biosynthesis technology that dramatically lowers production costs, making pheromone-based pest control more accessible for a wider range of agricultural and forestry applications. inknowvation.com

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Application in Synthesis | Rationale |

| Desaturases | Introduction of Z6 and Z9 double bonds | These enzymes are key to creating the specific unsaturation pattern of the pheromone from a saturated fatty acid precursor. frontiersin.orgpnas.org |

| Fatty Acyl-CoA Reductases (FARs) | Reduction of fatty acyl-CoA to fatty alcohol | A common step in the biosynthesis of lepidopteran pheromones. frontiersin.orgslu.se |

| Oxidases/Dehydrogenases | Oxidation of an alcohol precursor to the ketone | To form the final 11-one functional group. frontiersin.orgslu.se |

| Lipases | Kinetic resolution or selective esterification | Can be used to produce specific enantiomers if chirality is a factor, or to facilitate key synthetic steps. diva-portal.orgmdpi.com |

Advanced Modeling of Olfactory Receptor Interactions

The perception of (6Z,9Z)-Heneicosadien-11-one by a male moth is mediated by specific olfactory receptors (ORs) located in its antennae. nih.govmerckmillipore.com These ORs are typically G protein-coupled receptors (GPCRs) that initiate a neural signal upon binding with the pheromone molecule. nih.govoatext.com The specificity of this interaction is fundamental to the insect's ability to locate a mate of the same species.

Future research should focus on developing advanced computational models to simulate the interaction between (6Z,9Z)-Heneicosadien-11-one and its cognate ORs. This requires a multi-step approach:

Identification and Cloning: The first step is to identify the specific OR gene(s) in target insects, like the Douglas-fir tussock moth, that respond to this compound. This can be achieved using transcriptomic analysis of the antennae followed by functional expression of candidate receptors in systems like Xenopus oocytes or human cell lines.

Structural Modeling: Since obtaining crystal structures of insect ORs is challenging, homology modeling can be used to predict the three-dimensional structure of the receptor based on known GPCR structures.

Molecular Docking and Dynamics: With a modeled receptor structure, molecular docking simulations can predict the most likely binding pose of (6Z,9Z)-Heneicosadien-11-one within the receptor's binding pocket. Subsequent molecular dynamics simulations can then be used to analyze the stability of this interaction and the conformational changes the receptor undergoes upon binding.

These models can help to understand the molecular basis of pheromone specificity and sensitivity. They can elucidate which structural features of the pheromone (e.g., the position of the double bonds, the chain length, the ketone group) are most critical for receptor binding and activation. Furthermore, understanding the agonist-receptor interaction at this level could inform the design of novel, more potent, or antagonistic molecules for pest management, potentially leading to compounds that can block the natural pheromone response. embopress.org

Integration of Omics Technologies in Pheromone Biosynthesis Research

The biosynthesis of complex pheromones like (6Z,9Z)-Heneicosadien-11-one involves a cascade of enzymatic reactions starting from basic metabolic precursors. frontiersin.org "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, integrated approach to unraveling these complex pathways. frontiersin.orgnih.govmpg.de

Future research should leverage a multi-omics approach to create a comprehensive model of pheromone production in insects that use (6Z,9Z)-Heneicosadien-11-one.

Transcriptomics: RNA sequencing of the female pheromone gland can identify all the genes that are actively being expressed during pheromone production. This is a crucial step for discovering the specific desaturases, reductases, oxidases, and other enzymes involved in the biosynthetic pathway. slu.sefrontiersin.org

Proteomics: By analyzing the protein content of the pheromone gland, researchers can confirm that the genes identified through transcriptomics are actually translated into functional enzymes. This can also help quantify the abundance of these enzymes. frontiersin.org

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites within the pheromone gland. mpg.de Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the precursors (e.g., fatty acids), intermediates, and the final pheromone components, providing a direct snapshot of the biochemical process. clinexprheumatol.org

By integrating these datasets, researchers can build a complete picture from gene to final product. For example, transcriptomic data might reveal a highly expressed desaturase gene. Proteomics can confirm the presence of the corresponding enzyme, and metabolomics can detect its substrate and product, thereby validating its role in the pathway. mpg.de This integrated approach is essential for identifying all the key genes and regulatory networks controlling the biosynthesis of (6Z,9Z)-Heneicosadien-11-one, which is fundamental knowledge for potential biotechnological production methods. frontiersin.org

Q & A

Q. What strategies ensure rigorous literature reviews for this compound research?

- Methodological Answer : Use Boolean search terms in databases like SciFinder and PubMed, focusing on primary sources. Critically appraise studies using the SIGN checklist (Scottish Intercollegiate Guidelines Network) for bias assessment. Differentiate between primary (experimental) and secondary (review) sources, as outlined in academic writing guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.